4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a dimethylsulfamoyl group. The 1,3,4-thiadiazole ring at the amide nitrogen is further functionalized with a sulfanyl-linked carbamoylmethyl group, which connects to a 1,3-thiazol-2-yl moiety. This structural complexity positions it within a class of heterocyclic sulfonamides, which are known for diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S4/c1-22(2)30(25,26)11-5-3-10(4-6-11)13(24)19-15-20-21-16(29-15)28-9-12(23)18-14-17-7-8-27-14/h3-8H,9H2,1-2H3,(H,17,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHKVRWFQTWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzamide core, followed by the introduction of the thiazole and thiadiazole rings. The final steps involve the addition of the dimethylsulfamoyl group and the carbamoylmethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the specific reaction being performed, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce sulfoxides or sulfones, while reduction reactions might produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, particularly against various Gram-positive and Gram-negative bacteria. Research indicates that derivatives containing the 1,3,4-thiadiazole moiety are associated with significant antibacterial effects. For instance, studies have shown that certain derivatives demonstrate lower Minimum Inhibitory Concentrations (MIC) than standard antibiotics like ampicillin and fluconazole .
Key Findings:
- The compound's derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli.
- The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This mechanism makes it a candidate for developing anti-inflammatory drugs.
Research Insights:
- In vitro studies suggest that compounds with similar structures can reduce inflammation markers significantly.
- The dimethylsulfamoyl group improves solubility and bioavailability, enhancing therapeutic effectiveness.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of the compound. The thiazole and thiadiazole rings are known for their ability to interact with cellular targets involved in cancer proliferation.
Case Studies:
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural variations among analogous compounds lie in:
- Substituents on the thiadiazole ring : Chlorophenyl, methoxyphenyl, or alkyl groups.
- Sulfamoyl modifications : Diethyl vs. dimethyl sulfamoyl groups.
- Heterocyclic cores : Thiadiazole vs. triazole or oxadiazole systems.
Table 1: Structural Comparison of Selected Analogues
Spectral and Physicochemical Properties
- IR Spectroscopy :
- The target compound’s IR spectrum would exhibit ν(C=O) at ~1660–1680 cm⁻¹ (benzamide and carbamoyl groups) and ν(C=S) at ~1240–1255 cm⁻¹ (thiadiazole and thiazole rings) . Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomer stability .
- Chlorophenyl-substituted analogues show additional ν(C-Cl) at ~750 cm⁻¹ .
- NMR Data :
Pharmacological Potential
- Thiadiazole-thiazole hybrids : Demonstrated antimicrobial and kinase inhibitory activities due to sulfur-rich pharmacophores .
- Chlorophenyl derivatives : Enhanced lipophilicity may improve membrane permeability, as seen in sulfonamide antibiotics .
- Diethylsulfamoyl groups : Increased steric bulk could modulate target selectivity compared to dimethyl analogues .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O4S2
- Molecular Weight : 391.4646 g/mol
Biological Activities
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. The following table summarizes some key activities associated with compounds containing this scaffold:
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Receptor Modulation : It can bind to various receptors, altering their activity and downstream signaling pathways.
- Induction of Apoptosis : In cancer cells, the compound has been shown to trigger apoptotic pathways leading to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Study 1: Anticancer Activity
A study evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic effects on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that certain modifications enhanced anticancer activity significantly compared to standard treatments like 5-Fluorouracil (5-FU) .
Study 2: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of various thiadiazole derivatives against resistant bacterial strains. The presence of the thiazole ring was crucial for enhancing antibacterial properties .
Study 3: Neuroprotective Effects
Investigations into the anticonvulsant properties of thiadiazole derivatives showed promising results in animal models using the maximal electroshock (MES) test. Compounds demonstrated significant reductions in seizure frequency .
Q & A
Q. What synthetic strategies are commonly employed to construct the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) with thiocyanate-containing intermediates in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF. This method generates the thiadiazole ring while eliminating sulfur atoms . For intermediates like the thiazol-2-yl carbamoyl moiety, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) are often employed to link functional groups while preserving stereochemical integrity .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of 1H/13C NMR spectroscopy (to verify substituent positions and integration ratios) and X-ray crystallography (to resolve bond angles and torsional strain in the thiadiazole and thiazole rings). For example, NMR can detect characteristic shifts for the dimethylsulfamoyl group (~3.1 ppm for CH3 protons) and the thiadiazole C-S bonds (~160-170 ppm in 13C). Crystallography data, such as C9—N3—N4—C10 torsion angles (~1.1°), further validate spatial arrangements .
Q. What biological activities are reported for structurally related 1,3,4-thiadiazole derivatives?
Analogous compounds exhibit antimicrobial , antitumor , and anti-inflammatory activities. For instance, derivatives with sulfonamide or carboxamide substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Antitumor activity (IC50: 10–50 µM) is linked to thiadiazole-mediated inhibition of kinase signaling pathways, such as EGFR or VEGFR2 .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE methodologies, such as response surface modeling or factorial designs , systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, optimizing the cyclization step (e.g., iodine concentration in DMF) using a central composite design can maximize yield while minimizing byproduct formation. Flow chemistry platforms (e.g., continuous-flow reactors) further enhance reproducibility by controlling residence time and mixing efficiency .
Q. How can discrepancies in reported biological activity data for thiadiazole derivatives be resolved?
Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or substituent electronic effects . A meta-analysis comparing logP values and Hammett σ constants of substituents (e.g., electron-withdrawing sulfamoyl vs. electron-donating methyl groups) can clarify structure-activity relationships (SAR). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical to confirm mechanisms .
Q. What computational methods predict the binding affinity of this compound to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like PARP-1 or HDACs. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns (e.g., sulfamoyl oxygen with Arg45 in PARP-1). Pharmacophore mapping further identifies essential features like the thiadiazole ring’s planar geometry for intercalation .
Q. How do substituent modifications influence the compound’s pharmacokinetic profile?
Introducing hydrophilic groups (e.g., morpholine or triazole) improves aqueous solubility (logP reduction by ~1.5 units) but may reduce blood-brain barrier penetration. Metabolic stability is assessed via liver microsome assays, where methylsulfonyl groups show slower CYP450-mediated oxidation compared to benzylthioether analogs. Pharmacokinetic modeling (e.g., PK-Sim) predicts bioavailability and half-life adjustments .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring via LC-MS to detect intermediates and adjust stoichiometry in real time.
- Data Validation : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (error ≤ 3 ppm).
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate IC50 values across ≥3 independent experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
